molecular formula C18H13Cl2NO2 B14174910 2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide CAS No. 139194-55-1

2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide

Cat. No.: B14174910
CAS No.: 139194-55-1
M. Wt: 346.2 g/mol
InChI Key: YCXXXTQSYZEYQH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with naphthalen-2-amine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    Naphthalen-2-yl acetamide: Another related compound with a naphthyl group but lacking the dichlorophenoxy moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

139194-55-1

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H13Cl2NO2/c19-14-6-8-17(16(20)10-14)23-11-18(22)21-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)

InChI Key

YCXXXTQSYZEYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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